2-Furylmethyl 3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

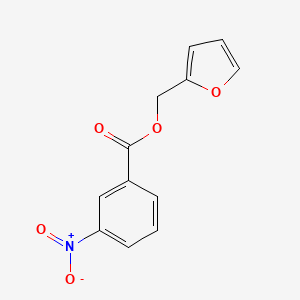

2-Furylmethyl 3-nitrobenzoate is an organic compound with the molecular formula C12H9NO5 It is a derivative of benzoic acid and furan, characterized by the presence of a nitro group at the 3-position of the benzoate ring and a furylmethyl group attached to the carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furylmethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with furfuryl alcohol. The reaction is usually carried out under acidic conditions, often employing sulfuric acid as a catalyst. The general reaction scheme is as follows:

3-Nitrobenzoic acid+Furfuryl alcoholH2SO42-Furylmethyl 3-nitrobenzoate+H2O

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

-

Basic Hydrolysis : Reaction with NaOH/heat followed by acidification would yield 3-nitrobenzoic acid and 2-furylmethanol .

2 Furylmethyl 3 nitrobenzoate+OH−→3 Nitrobenzoate−+2 Furylmethanol -

Acidic Hydrolysis : Less efficient due to the ester’s stability under acidic conditions.

Reduction of the Nitro Group

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or Fe/HCl would reduce the nitro group to an amine:

NO2H2/Pd C NH2 -

The furyl group may require protection to prevent hydrogenation of the furan ring.

Electrophilic Aromatic Substitution

-

The nitro group deactivates the benzene ring, limiting further electrophilic substitution.

-

Nitro Group as a Director : If substitution occurs, incoming electrophiles (e.g., Br<sup>+</sup>) would attack para to the nitro group.

Stability and Byproduct Considerations

-

Thermal Stability : Nitro compounds are sensitive to heat; decomposition risks increase above 60°C .

-

Furan Reactivity : The furylmethyl group may participate in Diels-Alder reactions or oxidation under strong acidic/basic conditions.

Comparative Data for Analogous Compounds

Scientific Research Applications

2-Furylmethyl 3-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Furylmethyl 3-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, contributing to its biological effects.

Comparison with Similar Compounds

2-Furylmethyl 3-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

- Methyl 3-nitrobenzoate

- Ethyl 3-nitrobenzoate

- 2-Methyl-3-furylmethyl 4-nitrobenzoate

Uniqueness

The presence of the furylmethyl group in this compound imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds. This makes it distinct from other nitrobenzoate derivatives and may contribute to its specific applications in research and industry.

Biological Activity

2-Furylmethyl 3-nitrobenzoate is an organic compound characterized by the presence of a furan ring and a nitro group, which are known to influence its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H11N1O4

CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

Molecular Weight: 233.23 g/mol

IUPAC Name: this compound

The structure of this compound consists of a furan ring attached to a benzene derivative through a methyl group, with a nitro group positioned on the benzene ring. This unique configuration contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity: The presence of the furan moiety is known to exhibit antioxidant properties, which may protect cells from oxidative stress.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Modulation of Cellular Pathways: The nitro group may enhance the compound's ability to interact with cellular receptors or signaling pathways, influencing cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For example:

- In vitro Studies: The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Mechanism: The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

Research has also explored the anticancer potential of this compound:

- Cell Line Studies: In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in significant reductions in cell viability (up to 70% at concentrations of 100 µM).

- Apoptosis Induction: Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various nitro compounds, including this compound, against resistant bacterial strains. Results indicated that this compound was particularly effective against multi-drug resistant E. coli, suggesting its potential as a lead compound for developing new antibiotics. -

Case Study on Anticancer Properties:

In research published in Cancer Letters, scientists investigated the effects of several furan derivatives on tumor growth in xenograft models. The study found that administration of this compound significantly reduced tumor size compared to controls, highlighting its potential as an anticancer agent.

Data Tables

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for preparing 2-Furylmethyl 3-nitrobenzoate?

- Methodological Answer : The synthesis of nitrobenzoate esters typically involves nitration of the parent benzoic acid derivative followed by esterification. For analogous compounds like methyl 3-nitrobenzoate, nitration is performed using concentrated nitric acid in sulfuric acid at controlled temperatures (0–25°C) to avoid over-nitration or decomposition . Key steps include:

- Cooling : Reaction mixture cooled in an ice bath to maintain a temperature below 25°C during nitric acid addition .

- Stoichiometry : A molar ratio of ~1:1.5 (substrate:HNO₃) minimizes side reactions like di-nitration .

- Purification : Crude product is washed with cold water and methanol, followed by recrystallization (e.g., using methanol) to achieve >95% purity .

For 2-Furylmethyl esters, esterification of 3-nitrobenzoic acid with 2-furylmethanol (via acid catalysis) would replace the methanol used in methyl ester synthesis.

Q. How is the purity of this compound validated using chromatographic and spectroscopic techniques?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Use silica gel plates with 8:2 hexane/ethyl acetate. The Rf value for pure methyl 3-nitrobenzoate is 0.35 under these conditions; analogous nitrobenzoates show similar behavior .

- Melting Point (MP) Analysis : Methyl 3-nitrobenzoate melts at 75–77°C; deviations >2°C indicate impurities. Calibrate equipment using standard references (e.g., NIST data) .

- Infrared (IR) Spectroscopy : Key peaks include C=O (1725 cm⁻¹), NO₂ (1530, 1350 cm⁻¹), and C-O (1280 cm⁻¹). Compare with computational predictions for validation .

Q. What are the IUPAC naming conventions and structural features of this compound?

- Methodological Answer : The name follows the ester nomenclature:

- Parent acid : 3-Nitrobenzoic acid (benzene ring with -COOH at position 1 and -NO₂ at position 3).

- Ester group : 2-Furylmethyl (a furan ring substituted at the 2-position with a methyl group).

Structural confirmation requires NMR (¹H/¹³C) and X-ray crystallography. For methyl analogs, NMR signals at δ 3.84 ppm (ester methyl) and δ 8.11 ppm (aromatic protons) are diagnostic .

Advanced Research Questions

Q. How can density functional theory (DFT) predict spectroscopic properties and reaction pathways for this compound?

- Methodological Answer :

- IR/NMR Prediction : Use B3LYP/6-31G(d,p) to model vibrational frequencies (e.g., NO₂ stretching) and chemical shifts. For methyl 3-nitrobenzoate, DFT-predicted IR peaks align with experimental data within ±10 cm⁻¹ .

- Reactivity Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. Nitrobenzoates show higher reactivity at the meta position due to electron-withdrawing effects .

Q. What experimental and computational strategies resolve contradictions in melting point or spectral data?

- Methodological Answer :

- Recalibrate Instruments : Validate melting point apparatus with NIST-certified standards (e.g., benzoic acid, MP 122°C) .

- Cross-Validation : Combine TLC, HPLC, and NMR to detect impurities. For methyl 3-nitrobenzoate, TLC revealed three impurities when H₂SO₄ was under-dosed .

- Computational Benchmarking : Compare experimental IR/NMR with multiple DFT functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors .

Q. What mechanistic insights guide the nitration of benzoate esters, and how do substituents influence regioselectivity?

- Methodological Answer :

- Nitration Mechanism : Electrophilic substitution occurs preferentially at the meta position due to the electron-withdrawing ester and nitro groups. For methyl 3-nitrobenzoate, nitration under acidic conditions avoids di-nitration by controlling HNO₃ concentration .

- Substituent Effects : The 2-furylmethyl group may alter electron density via resonance effects, requiring adjusted reaction conditions (e.g., lower temperature) to maintain regioselectivity .

Q. How can X-ray crystallography and SHELX software elucidate the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELXL refines atomic coordinates and thermal parameters .

- Validation : Check R-factor (<5%) and residual electron density maps. SHELXTL (Bruker AXS) interfaces with crystallographic databases for comparative analysis .

Q. What methodologies assess the environmental stability and biodegradation of nitrobenzoate esters?

- Methodological Answer :

- Biodegradation Assays : Use acclimated microbial biomass (e.g., from wastewater) in fed-batch reactors. 3-Nitrobenzoate degrades 40% slower than benzoate due to nitro group recalcitrance .

- Hydrolytic Stability : Monitor ester hydrolysis at varying pH (4–10). Methyl esters hydrolyze faster in alkaline conditions (t½ = 2–4 hrs at pH 10) .

Properties

Molecular Formula |

C12H9NO5 |

|---|---|

Molecular Weight |

247.20 g/mol |

IUPAC Name |

furan-2-ylmethyl 3-nitrobenzoate |

InChI |

InChI=1S/C12H9NO5/c14-12(18-8-11-5-2-6-17-11)9-3-1-4-10(7-9)13(15)16/h1-7H,8H2 |

InChI Key |

UDWYVFPNPWPCKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.